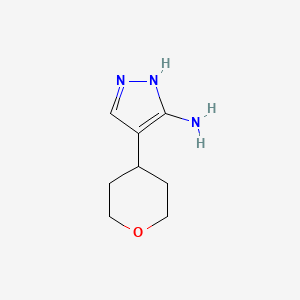

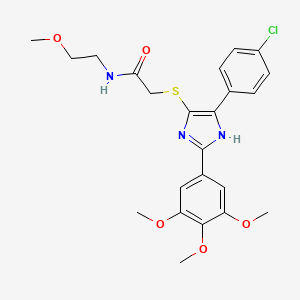

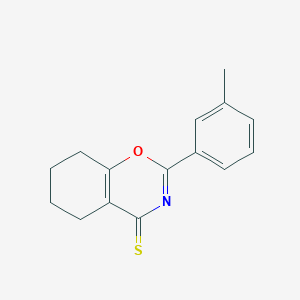

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a tetrahydropyran ring. The exact structure would depend on the specific locations of the functional groups and any additional substituents .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. Tetrahydropyrans can also participate in a variety of reactions, particularly those involving the opening of the ring .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Diamides : 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is used in the synthesis of p-aminobenzoic acid diamides, showing its utility in creating complex organic compounds (Agekyan & Mkryan, 2015).

Formation of Asymmetric Imines and Metal Complexes : It plays a role in the synthesis of formyl- and hydroxymethyl-substituted 4-phenyl-1H-pyrazoles, which are precursors for asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

Domino Reactions in Aqueous Media : Utilized in L-proline-catalyzed domino reactions to synthesize 4H-pyrano[2,3-c]pyrazol-6-amines and bispyrazolyl propanoates, demonstrating its versatility in multicomponent reactions (Prasanna, Perumal & Menéndez, 2013).

Key Intermediate in Drug Synthesis : Acts as a key intermediate in the synthesis of TAK-779, a CCR5 antagonist, highlighting its importance in drug development (Hashimoto et al., 2002).

Applications in Material Science

Polymer Modification : It's used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, indicating its relevance in material science and potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Dicarboxylic Acid Amides and Diamides : This compound is utilized in the synthesis of various N,N'-disubstituted oxamides and aryl oxamides, showing its role in creating novel polymeric compounds (Aghekyan et al., 2018).

Chemoselectivity in Amination Reactions : Its derivatives are studied for their chemoselectivity in amination reactions, contributing to our understanding of selective organic synthesis (Shen et al., 2010).

Crystal Structure Analysis : Used in crystallographic studies to understand molecular structures and bond formation processes (Xu et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.

Mode of Action

As a biochemical reagent, it may interact with its targets through various mechanisms, potentially influencing the function of these targets .

Result of Action

As a biochemical reagent, it may have diverse effects depending on the specific context of its use .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

4-(oxan-4-yl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-7(5-10-11-8)6-1-3-12-4-2-6/h5-6H,1-4H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOIILMAJHSOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)